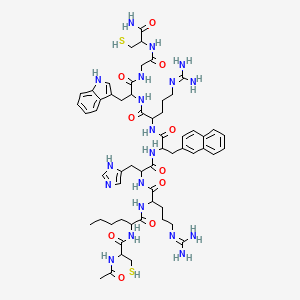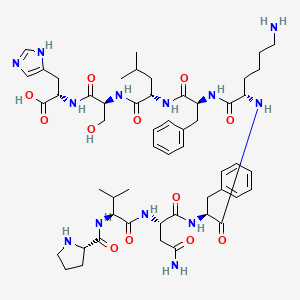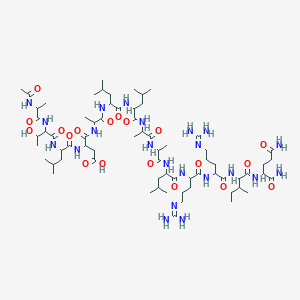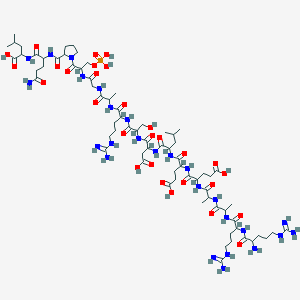
Sodium metatungstate hydrate, powder
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sodium metatungstate hydrate can be synthesized through the reaction of sodium tungstate with tungstic acid under controlled conditions. The reaction typically involves dissolving sodium tungstate in water, followed by the addition of tungstic acid. The mixture is then heated and stirred until the desired compound is formed .
Industrial Production Methods
In industrial settings, sodium metatungstate hydrate is produced by reacting sodium tungstate with tungstic acid in large reactors. The reaction conditions, such as temperature and pH, are carefully controlled to ensure high yield and purity of the product. The resulting solution is then evaporated to obtain the solid hydrate form .
Analyse Des Réactions Chimiques
Types of Reactions
Sodium metatungstate hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tungsten oxide (WO₃).
Reduction: It can be reduced to form tungsten carbide (WC).
Substitution: It can participate in substitution reactions with other metal ions.
Common Reagents and Conditions
Common reagents used in reactions with sodium metatungstate hydrate include hydrogen peroxide for oxidation and carbon sources for reduction. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired products are formed .
Major Products
The major products formed from reactions involving sodium metatungstate hydrate include tungsten oxide (WO₃) and tungsten carbide (WC), which are used in various industrial applications .
Applications De Recherche Scientifique
Sodium metatungstate hydrate has a wide range of scientific research applications, including:
Mécanisme D'action
Sodium metatungstate hydrate exerts its effects through various mechanisms. In biological systems, it acts as an inhibitor of nucleoside triphosphate diphosphohydrolase (NTPDase) enzymes, which play a role in the breakdown of ATP. By inhibiting these enzymes, sodium metatungstate hydrate can modulate inflammatory responses and has potential anti-cancer effects . Additionally, it can block central synaptic transmission, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Ammonium metatungstate hydrate: Similar in structure and used in similar applications, but with ammonium ions instead of sodium ions.
Sodium tungstate dihydrate: Another tungsten-based compound, but with a different structure and properties.
Uniqueness
Sodium metatungstate hydrate is unique due to its high solubility in water, non-toxic nature, and versatility in various applications. Its ability to form dense aqueous solutions makes it particularly valuable in scientific research and industrial processes .
Propriétés
Formule moléculaire |
H2Na6O40W12 |
|---|---|
Poids moléculaire |
2986.0 g/mol |
Nom IUPAC |
hexasodium;dioxido(dioxo)tungsten;trioxotungsten;hydrate |
InChI |
InChI=1S/6Na.H2O.39O.12W/h;;;;;;1H2;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;/q6*+1;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;;6*-1;;;;;;;;;;;; |
Clé InChI |
YVQUUPJGDSQKML-UHFFFAOYSA-N |
SMILES canonique |
O.[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].[O-][W](=O)(=O)[O-].O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.O=[W](=O)=O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[2-[[2-[[2-[(2-acetamido-4-methylpentanoyl)amino]-4-methylsulfanylbutanoyl]amino]-3-carboxypropanoyl]amino]-6-aminohexanoyl]amino]-5-[[1-[[1-[[1-[[1-[[1-[[1-[[1-[[3-carboxy-1-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10787729.png)

![(3S)-3-[[(2S)-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,19S)-25-acetamido-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-4-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-6-aminohexanoyl]amino]-4-amino-4-oxobutanoic acid;acetic acid](/img/structure/B10787736.png)
![(4R,7S,10S,13R,16S,19S)-19-[[(2S)-2-acetamido-3-(4-nitrophenyl)propanoyl]amino]-10-(4-aminobutyl)-N-[(2R)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]-7-[(1R)-1-hydroxyethyl]-16-[(4-hydroxyphenyl)methyl]-13-(1H-indol-3-ylmethyl)-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carboxamide](/img/structure/B10787745.png)

![4-(8-methyl-9H-[1,3]dioxolo[4,5-h][2,3]benzodiazepin-5-yl)aniline;dihydrochloride](/img/structure/B10787767.png)
![(3E,5E,7R,8S,9S,11E,13E,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787772.png)
![(3S)-3-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-5-amino-2-[[(2S)-2-amino-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]amino]-4-oxobutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-carboxypropanoyl]amino]acetyl]amino]acetyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B10787780.png)

![(3Z,5Z,7R,8S,9S,11Z,13Z,15S,16R)-16-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,3R,4R,5R,6S)-4,5-dihydroxy-3-methoxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-propan-2-yloxan-2-yl]-3-hydroxypentan-2-yl]-8-hydroxy-3,15-dimethoxy-5,7,9,11-tetramethyl-1-oxacyclohexadeca-3,5,11,13-tetraen-2-one](/img/structure/B10787817.png)


![3-[2-(4-chlorophenyl)sulfanylphenyl]-N-[4-(dimethylamino)butyl]prop-2-enamide;hydrochloride](/img/structure/B10787837.png)
![6,7-Dimethyl-2,4-DI-1-pyrrolidinyl-7H-pyrrolo[2,3-D]pyrimidine hydrochloride](/img/structure/B10787838.png)
